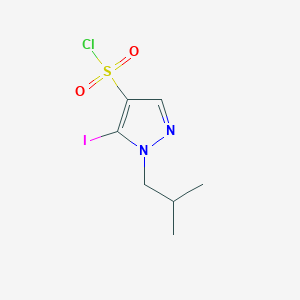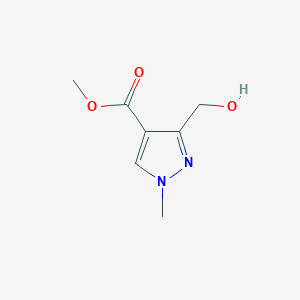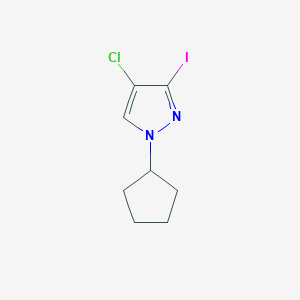![molecular formula C11H14F3N3O2 B12225181 N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B12225181.png)
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, along with a dioxane moiety and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Attachment of the Dioxane Moiety: The dioxane moiety can be introduced through a nucleophilic substitution reaction using a suitable dioxane derivative.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may involve large-scale reactors and continuous flow systems to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the dioxane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target protein. Additionally, the dioxane moiety can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
N-[(1,3-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a different dioxane moiety.
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine: Lacks the dioxane moiety, which may affect its stability and solubility.
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(fluoromethyl)pyrimidin-2-amine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group, which may influence its binding affinity and specificity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C11H14F3N3O2 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H14F3N3O2/c1-17(6-8-7-18-4-5-19-8)10-15-3-2-9(16-10)11(12,13)14/h2-3,8H,4-7H2,1H3 |
InChI Key |
NMHOZPYUYPZNTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225133.png)
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12225136.png)
![6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12225143.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12225147.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12225152.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B12225164.png)
![2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B12225165.png)

![1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B12225173.png)
![2-{4-[(6-Methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B12225174.png)
